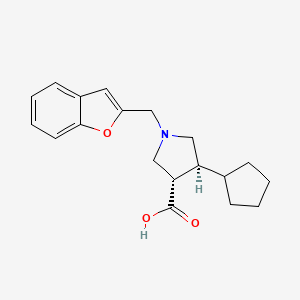![molecular formula C15H16ClN3O3 B7354823 methyl (2S)-2-[(4-chlorobenzoyl)amino]-3-(1-methylimidazol-4-yl)propanoate](/img/structure/B7354823.png)
methyl (2S)-2-[(4-chlorobenzoyl)amino]-3-(1-methylimidazol-4-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S)-2-[(4-chlorobenzoyl)amino]-3-(1-methylimidazol-4-yl)propanoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CMI-977, and it is a potent inhibitor of the enzyme phosphodiesterase 4 (PDE4). PDE4 is an enzyme that plays a critical role in the regulation of inflammation and immune responses, making CMI-977 a promising candidate for the treatment of a variety of inflammatory diseases.
Mechanism of Action
CMI-977 works by inhibiting the enzyme phosphodiesterase 4 (PDE4), which plays a critical role in the regulation of inflammation and immune responses. By inhibiting PDE4, CMI-977 is able to reduce the production of pro-inflammatory cytokines and chemokines, which are responsible for the recruitment and activation of immune cells that contribute to inflammation.
Biochemical and Physiological Effects:
CMI-977 has been shown to have a number of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine and chemokine production, the reduction of immune cell recruitment and activation, and the improvement of lung function in animal models of asthma and COPD.
Advantages and Limitations for Lab Experiments
One of the major advantages of CMI-977 is its potency as a PDE4 inhibitor, which makes it a promising candidate for the treatment of inflammatory diseases. However, one limitation of CMI-977 is its relatively low solubility in water, which can make it difficult to work with in certain lab experiments.
Future Directions
There are a number of future directions for research on CMI-977, including the development of more effective formulations of the compound, the exploration of its potential applications in the treatment of other inflammatory diseases, and the investigation of its mechanisms of action at the molecular level. Additionally, there is ongoing research on the use of CMI-977 in combination with other drugs to enhance its therapeutic effects.
Synthesis Methods
The synthesis of CMI-977 involves a multi-step process that starts with the reaction of 4-chlorobenzoic acid with ethyl 3-(1-methylimidazol-4-yl)propanoate to form the corresponding ester. This ester is then converted to the methyl ester using methanol and hydrochloric acid. The final step involves the reaction of the methyl ester with 2-amino-2-(hydroxymethyl)propane-1,3-diol to form CMI-977.
Scientific Research Applications
CMI-977 has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of CMI-977 as a treatment for inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD). In preclinical studies, CMI-977 has been shown to be effective in reducing inflammation and improving lung function in animal models of asthma and COPD.
properties
IUPAC Name |
methyl (2S)-2-[(4-chlorobenzoyl)amino]-3-(1-methylimidazol-4-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3/c1-19-8-12(17-9-19)7-13(15(21)22-2)18-14(20)10-3-5-11(16)6-4-10/h3-6,8-9,13H,7H2,1-2H3,(H,18,20)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYNLDCPPFQZMR-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)CC(C(=O)OC)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(N=C1)C[C@@H](C(=O)OC)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S,4S)-4-cyclopentyl-1-[(2-fluoro-4-methoxycarbonylphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B7354751.png)
![(3R,4R)-4-cyclohexyl-1-[(5-methoxycarbonyl-1-methylpyrrol-2-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B7354758.png)
![N-[(1S,5S,6R)-3-(hydroxymethyl)-6-bicyclo[3.2.0]heptanyl]-4-methylquinoline-3-carboxamide](/img/structure/B7354775.png)
![(3S)-2-[(1-methyltriazol-4-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B7354781.png)

![(3S,4R)-1-(3-bicyclo[3.1.0]hexanylmethyl)-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B7354796.png)
![1-[5-[(2S,4R)-2-(5-ethyl-1H-1,2,4-triazol-3-yl)-4-hydroxypyrrolidine-1-carbonyl]-2,4-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7354798.png)
![(Z)-3-cyclopropyl-1-[(2S,4R)-2-(5-ethyl-1H-1,2,4-triazol-3-yl)-4-hydroxypyrrolidin-1-yl]-2-fluorobut-2-en-1-one](/img/structure/B7354799.png)
![N-[(3R,4R)-3-[(2-methylpyrimidin-4-yl)amino]oxan-4-yl]-5-propyl-1,2-oxazole-3-carboxamide](/img/structure/B7354800.png)
![1-[(3R)-3-(hydroxymethyl)morpholin-4-yl]-2-(4-pyridin-2-yloxyphenoxy)ethanone](/img/structure/B7354807.png)
![methyl (1R,2S)-2-[2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethylcarbamoyl]cyclobutane-1-carboxylate](/img/structure/B7354814.png)
![3-cycloheptyl-1-[(3R)-3-(hydroxymethyl)morpholin-4-yl]propan-1-one](/img/structure/B7354816.png)
![[(3R)-3-(hydroxymethyl)morpholin-4-yl]-[5-(3-methylphenoxy)pyridin-2-yl]methanone](/img/structure/B7354837.png)
![(E)-3-cyclopropyl-2-fluoro-1-[(3R)-3-(hydroxymethyl)morpholin-4-yl]but-2-en-1-one](/img/structure/B7354838.png)